1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
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Overview
Description
1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrano-pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with ethyl acetoacetate and hydrazine hydrate, the intermediate pyrazole can be formed, which is then subjected to further cyclization with an appropriate aldehyde to form the pyrano-pyrazole ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring system are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
- 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carb aldehyde
Uniqueness
Compared to similar compounds, 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid may exhibit unique properties due to the presence of the ethyl group and the specific arrangement of atoms within its structure
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1785249-33-3 |
---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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